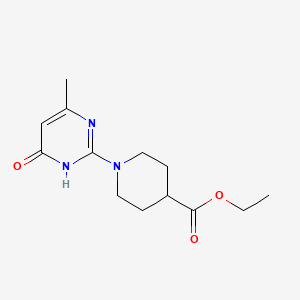

Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-19-12(18)10-4-6-16(7-5-10)13-14-9(2)8-11(17)15-13/h8,10H,3-7H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBJHVBVQYCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N3O3

- Molecular Weight : 265.31 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may influence the following:

- Antiviral Activity : Recent studies have highlighted the compound's potential in antiviral applications, particularly against influenza viruses. It has shown efficacy in reducing viral load in infected models, suggesting a direct effect on viral replication mechanisms .

- Cytotoxicity and Cancer Research : this compound has been evaluated for its cytotoxic effects on cancer cell lines. It demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.87–12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in selectivity and efficacy .

Biological Activity Summary

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of various pyrimidine derivatives, this compound was found to significantly reduce viral loads in infected mice. The study reported a more than 2-log reduction in viral load following oral administration, indicating its potential as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

A comparative analysis involving multiple compounds revealed that this compound had superior selectivity indices against cancer cells when compared to traditional treatments. The compound induced apoptosis and increased levels of caspase activity, suggesting a mechanism involving programmed cell death pathways .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development :

- Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is being investigated for its potential as an active pharmaceutical ingredient (API) in treating various diseases, including neurodegenerative disorders due to its ability to interact with neurotransmitter systems.

-

Biological Activity Studies :

- Research indicates that this compound exhibits significant biological activity, including anti-inflammatory and analgesic effects. Studies have demonstrated its efficacy in modulating pain pathways, making it a candidate for pain management therapies.

-

Neuropharmacology :

- The compound's structure suggests potential interactions with central nervous system receptors, which are pivotal in developing treatments for conditions like depression and anxiety. Investigations into its pharmacodynamics and pharmacokinetics are ongoing.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers when administered at specific dosages, highlighting its therapeutic potential .

Case Study 2: Anti-inflammatory Activity

In another study featured in Pharmaceutical Research, researchers evaluated the anti-inflammatory properties of this compound using various in vitro assays. The findings showed that it effectively inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The target compound belongs to a broader class of piperidine-pyrimidine hybrids. Below is a comparative analysis of its structural analogs (Table 1):

Table 1: Structural and Molecular Comparison of Selected Analogs

Key Observations:

Pyrimidine Modifications: The 4-hydroxy-6-methyl group in the target compound distinguishes it from analogs like the 6-morpholino derivative in , which replaces the hydroxyl with a morpholine moiety.

Piperidine Substituents :

- The ethyl carboxylate group is conserved in most analogs, suggesting its role in esterase-mediated hydrolysis for prodrug activation or metabolic stability .

- The 2-chloroethyl substituent in is a key intermediate for synthesizing quaternary ammonium compounds like umeclidinium bromide, a long-acting muscarinic antagonist used in COPD treatment.

Pharmacological Activity

- Antitubercular Activity: The morpholine-substituted analog (C₁₆H₂₄N₄O₃) demonstrates potent inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (Mt-DprE1), with an IC₅₀ of 0.12 μM .

- Intermediate Utility : The 2-chloroethyl derivative in highlights the role of piperidine-pyrimidine hybrids in synthesizing clinically approved drugs, though the target compound’s direct therapeutic applications remain unelucidated.

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to the morpholine analog, which relies on the morpholine’s polar yet bulky substituent .

- Stability: Ester groups (e.g., ethyl carboxylate) are prone to hydrolysis under basic conditions, as seen in the conversion of ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate to its carboxylic acid derivative using LiOH .

Crystallographic and Conformational Analysis

- Ring Puckering : The piperidine ring’s conformation influences bioactivity. Cremer-Pople parameters (q, θ) describe puckering amplitudes and phases, with chair conformations common in piperidine derivatives .

- Related pyrimidines, such as 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, adopt planar pyrimidine rings with piperidine in chair conformations .

Q & A

Basic Question: What are the key considerations for designing a synthetic route for Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate?

Methodological Answer:

A robust synthetic route typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by pyrimidine coupling. For example, ethyl isonipecotate (piperidine-4-carboxylate) can be alkylated with a halogenated pyrimidine precursor (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine) using organic bases like triethylamine in aprotic solvents (e.g., THF or DMF). Critical factors include:

- Protection/deprotection strategies for the hydroxyl group on the pyrimidine ring to prevent side reactions.

- Reagent stoichiometry optimization to minimize byproducts, as excess alkylating agents may lead to quaternary ammonium salts .

- Reaction monitoring via TLC or HPLC to track intermediate formation.

Advanced Question: How can intermediates and side products be isolated and characterized during synthesis?

Methodological Answer:

Advanced purification techniques are essential:

- Chromatographic separation : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates.

- Crystallization : Intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (from halogenated precursors) may crystallize in cyclic ethers (e.g., THF) or aromatic solvents .

- Spectroscopic validation : Employ / NMR to confirm regioselectivity and MS (e.g., ESI-MS) to verify molecular ions. For example, fragmentation pathways in MS (e.g., m/z 410 [M+H] for related spiro compounds) can distinguish isomers .

Basic Question: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement. Ensure high-resolution data (<1.0 Å) to detect hydrogen bonding between the pyrimidine hydroxyl and ester groups .

- Multinuclear NMR : Assign peaks using -HMBC to confirm pyrimidine-piperidine connectivity.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (~3200 cm) .

Advanced Question: How to resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms of the pyrimidine ring.

- Dynamic NMR : Detect conformational exchange in piperidine chair/boat transitions at variable temperatures.

- Mass spectrometry fragmentation : Analyze secondary ions (e.g., [M+H-CHNO]) to distinguish between alternative structures .

Basic Question: How to design biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors where pyrimidine derivatives show affinity (e.g., dihydrofolate reductase or kinase inhibitors).

- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC) measurements.

- Cytotoxicity screening : Employ MTT assays on cell lines sensitive to pyrimidine-based drugs .

Advanced Question: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the piperidine-pyrimidine core and target active sites.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., between 4-hydroxyl and catalytic residues).

- Free-energy perturbation : Calculate ∆G binding for analogs to guide SAR .

Basic Question: How to assess compound stability under forced degradation conditions?

Methodological Answer:

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- Analytical monitoring : Use UPLC-PDA to quantify degradation products (e.g., ester hydrolysis to carboxylic acid).

- Impurity profiling : Compare with reference standards (e.g., EP impurities) via LC-MS/MS .

Advanced Question: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., buffer pH, temperature) that affect protonation of the piperidine nitrogen (pKa ~8.5).

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability.

- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.